Head-to-Head Efficacy Against H2-Receptor Antagonists
In a phase III, double-blind, multicenter trial, revaprazan demonstrated superior endoscopic improvement in gastritis compared to the H2-receptor antagonist ranitidine, highlighting its more potent acid-suppressive effect in this indication [1].
| Evidence Dimension | Endoscopic Improvement Rate at 2 Weeks |
|---|---|
| Target Compound Data | 79.9% (ITT) and 79.4% (PP) |
| Comparator Or Baseline | Ranitidine 150 mg b.i.d.: 60.5% (ITT) and 60.2% (PP) |
| Quantified Difference | ~19.4 percentage points higher for revaprazan (p<0.0001) |
| Conditions | Randomized, double-blind, phase III multicenter trial; 512 subjects with acute/chronic gastritis; revaprazan 200 mg q.d. vs ranitidine 150 mg b.i.d. for 2 weeks |
Why This Matters
This demonstrates a statistically significant and clinically meaningful superior efficacy of revaprazan over ranitidine, a historical standard-of-care, for gastritis treatment in a controlled trial setting.
- [1] Choi, M. G., et al. (2006). Phase III Clinical Trial of Revaprazan (Revanex(R)) for Gastritis. Korean Journal of Gastrointestinal Endoscopy, 33(4), 212-219. View Source
